
N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 is a chemical compound with the molecular formula C14H10Br2N2O2 It is a derivative of acetamide and contains bromine and chlorine atoms, making it a halogenated compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 typically involves the reaction of 4-bromo-2-picolinoyl chloride with 2-chloroacetamide in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and involves the use of advanced equipment for precise control of reaction parameters .
化学反応の分析
Types of Reactions
N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different products with varying oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
科学的研究の応用
N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide: A closely related compound with similar chemical properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another halogenated acetamide derivative with potential biological activities.
Uniqueness
Its deuterated form (d4) also makes it valuable in certain research contexts, such as isotope labeling studies .
特性
分子式 |
C14H10BrClN2O2 |
|---|---|
分子量 |
357.62 g/mol |
IUPAC名 |
N-[4-bromo-2-(3,4,5,6-tetradeuteriopyridine-2-carbonyl)phenyl]-2-chloroacetamide |
InChI |
InChI=1S/C14H10BrClN2O2/c15-9-4-5-11(18-13(19)8-16)10(7-9)14(20)12-3-1-2-6-17-12/h1-7H,8H2,(H,18,19)/i1D,2D,3D,6D |
InChIキー |
LYISZEZBKBGONS-VTBMLFEUSA-N |
異性体SMILES |
[2H]C1=C(C(=NC(=C1[2H])C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl)[2H])[2H] |
正規SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
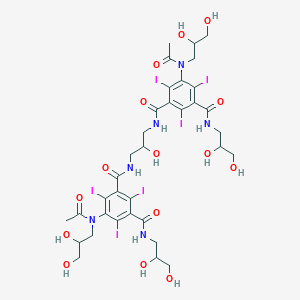
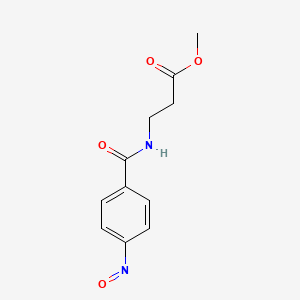

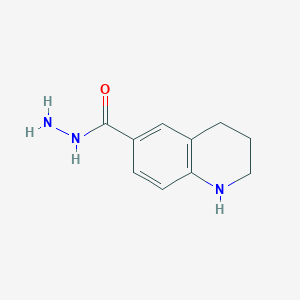


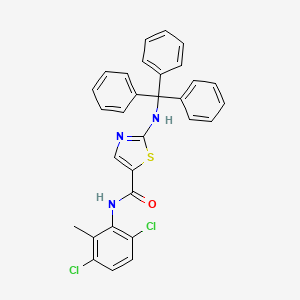

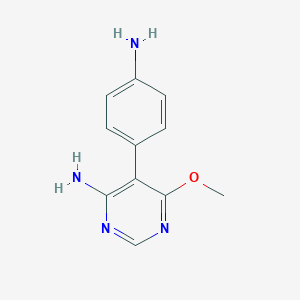
![1-[1-[(3-Chlorophenyl)methyl]-5-methylpyrazol-4-yl]ethanone](/img/structure/B13854472.png)

![(4-Nitrophenyl) 5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B13854485.png)

